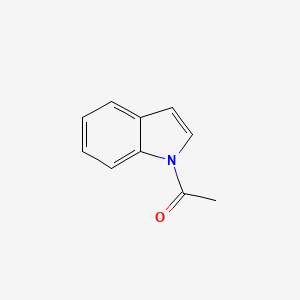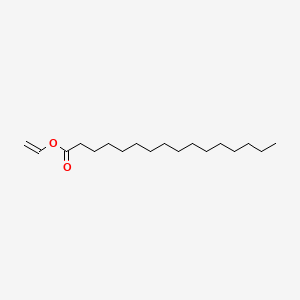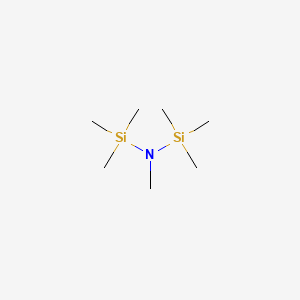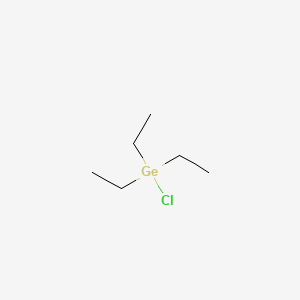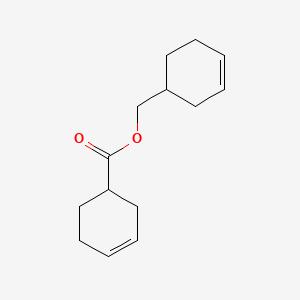
6,7-Dimethoxy-2-tetralone
Overview
Description
6,7-Dimethoxy-2-tetralone is an organic compound with the molecular formula C12H14O3. It is a derivative of tetralone, characterized by the presence of two methoxy groups at the 6 and 7 positions on the aromatic ring. This compound is significant in organic synthesis and medicinal chemistry due to its role as a precursor for various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,7-Dimethoxy-2-tetralone involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation . Another approach starts from 3,4-dimethoxyphenylacetic acid, which undergoes ring iodination, esterification, and palladium-catalyzed Heck cross-coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. These methods prioritize high yield, short reaction sequences, and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromo succinimide for bromination, palladium catalysts for cross-coupling reactions, and sodium methoxide for methoxylation .
Major Products
Major products formed from these reactions include brominated tetralones, methoxylated derivatives, and various substituted tetralones .
Scientific Research Applications
6,7-Dimethoxy-2-tetralone is utilized in several scientific research applications:
Chemistry: As a precursor for synthesizing dopaminergic compounds and natural alkaloids.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: For the development of novel antagonists of human TRPVI and other therapeutic agents.
Industry: Used in the synthesis of bioactive compounds for preclinical and clinical evaluations.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-tetralone involves its interaction with molecular targets such as dopamine receptors. It acts as a precursor for dopamine agonists, influencing dopaminergic pathways in the brain . The compound’s methoxy groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-tetralone: Another tetralone derivative used in the synthesis of antidepressants and norepinephrine uptake inhibitors.
6,7-Dimethoxy-1-tetralone: Utilized in the synthesis of quinolines with dopaminergic activity.
Uniqueness
6,7-Dimethoxy-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a precursor for various bioactive molecules highlights its importance in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-13-1 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6,7-Dimethoxy-2-tetralone considered a valuable compound in organic synthesis?
A1: this compound serves as a crucial starting point for creating various dopaminergic compounds. These compounds play a significant role in researching and developing treatments for conditions influenced by dopamine activity in the brain. []
Q2: Are there efficient synthetic routes for producing this compound?
A2: Yes, several methods have been developed. One practical and cost-effective approach utilizes 3,4-dimethoxyphenylacetic acid as the starting material. This method involves a series of reactions including iodination, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield this compound. [] A distinct approach outlines the transformation of 6-methoxytetralin into this compound. []
Q3: What are the potential applications of this compound beyond its use in synthesizing dopaminergic compounds?
A3: Research suggests that this compound, identified as a secondary metabolite in Eichhornia crassipes (water hyacinth) and potentially other plant sources, possesses bioactive properties. [, ] Further investigation into these properties could reveal additional applications in areas such as pharmaceuticals or agricultural chemistry.
Q4: Has this compound been studied in the context of its potential environmental impact?
A4: While specific data on the environmental impact and degradation of this compound is limited, its presence as a secondary metabolite in plants like Eichhornia crassipes suggests a potential role in natural ecosystems. [] Further research is needed to assess its long-term effects and any necessary mitigation strategies.
Q5: Are there analytical techniques used to characterize and quantify this compound?
A5: While specific analytical methods are not detailed within the provided research excerpts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify this compound within plant extracts. [, ] This suggests the applicability of standard analytical chemistry techniques for characterizing and quantifying this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





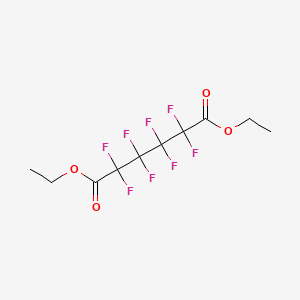
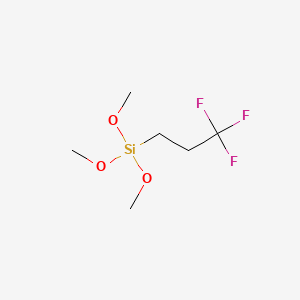
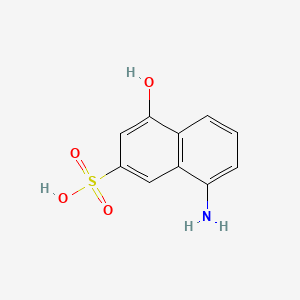
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
